molecular formula C9H15BrO2 B3389549 Tert-butyl 4-bromopent-4-enoate CAS No. 92975-38-7

Tert-butyl 4-bromopent-4-enoate

Cat. No.: B3389549
CAS No.: 92975-38-7
M. Wt: 235.12 g/mol
InChI Key: XGRJTGUVPIVGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-bromopent-4-enoate: is an organic compound with the molecular formula C₉H₁₅BrO₂ It is a brominated ester that features a tert-butyl group attached to a pentenoate moiety

Safety and Hazards

Tert-butyl 4-bromopent-4-enoate is a chemical that requires careful handling. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . It is also advised to avoid dust formation and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Transesterification: One common method for preparing tert-butyl 4-bromopent-4-enoate involves the transesterification of a suitable ester precursor with tert-butyl alcohol in the presence of a catalyst.

    Bromination: Another approach involves the bromination of a pentenoate ester using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production of this compound may involve large-scale transesterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .

Scientific Research Applications

Chemistry: Tert-butyl 4-bromopent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester substrates. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is utilized in the production of polymers and specialty chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromopent-4-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In oxidation reactions, the double bond in the pentenoate moiety is susceptible to attack by oxidizing agents, leading to the formation of epoxides or other oxygenated products .

Comparison with Similar Compounds

    Tert-butyl 4-chloropent-4-enoate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 4-iodopent-4-enoate: Similar structure but with an iodine atom instead of bromine.

    Tert-butyl 4-fluoropent-4-enoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: Tert-butyl 4-bromopent-4-enoate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-bromopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-7(10)5-6-8(11)12-9(2,3)4/h1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRJTGUVPIVGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446499
Record name 4-Pentenoic acid, 4-bromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92975-38-7
Record name 4-Pentenoic acid, 4-bromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-bromopent-4-enoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-bromopent-4-enoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-bromopent-4-enoate
Reactant of Route 4
Tert-butyl 4-bromopent-4-enoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-bromopent-4-enoate
Reactant of Route 6
Tert-butyl 4-bromopent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.